N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
The exact mass of the compound this compound is 406.0866393 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-11-3-1-4-12(7-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-26-13/h1,3-4,7,13H,2,5-6,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKNHSKYMINZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that belongs to the class of thienopyrazoles, known for their diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be described by its structural formula, which includes a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an oxolan-2-ylmethyl moiety. The synthesis of this compound involves multiple steps including the formation of the thieno[3,4-c]pyrazole framework followed by the introduction of substituents.
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties . A study assessed the ability of various thieno[2,3-c]pyrazole compounds to protect against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results demonstrated that these compounds significantly reduced erythrocyte alterations compared to control groups exposed to toxins alone.
Erythrocyte Alterations :
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
This data indicates that thienopyrazoles can mitigate the toxic effects of environmental pollutants in aquatic species .
Antimicrobial Activity
Thienopyrazole derivatives have also shown promising antimicrobial activity . A series of studies evaluated their effectiveness against various bacteria, including strains resistant to conventional antibiotics. Specifically, derivatives demonstrated significant inhibitory activity against Staphylococcus aureus and other gram-positive bacteria .
Anticancer Potential
The anticancer properties of thienopyrazoles are under investigation, with preliminary results indicating that some derivatives may inhibit cell proliferation in cancer cell lines. For instance, certain thienopyrazoles have been linked to the inhibition of aurora kinases, which play a crucial role in cell division and are frequently overexpressed in cancers .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely scavenges free radicals and reduces oxidative stress within cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Modulation : The compound could interfere with signaling pathways associated with inflammation and immune responses.
Study on Antioxidant Effects
In a controlled experiment involving Clarias gariepinus, researchers treated fish with varying concentrations of 4-nonylphenol alongside thienopyrazole derivatives. The study measured erythrocyte morphology as an indicator of oxidative damage:
- Findings : Thienopyrazole treatments resulted in a marked decrease in the percentage of altered erythrocytes compared to those treated with only the toxin.
Antimicrobial Evaluation
A separate study synthesized multiple thieno[3,4-c]pyrazole derivatives and tested them against bacterial strains:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer properties. For instance, N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide has been tested for its ability to inhibit specific cancer cell lines. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells.
Anti-inflammatory Effects
Research has shown that thieno[3,4-c]pyrazole derivatives can possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
There is growing interest in the antimicrobial activity of thieno[3,4-c]pyrazole derivatives. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Pesticidal Activity
The compound has shown potential as a pesticide due to its unique chemical structure that can disrupt biological processes in pests. Studies indicate that it can be effective against a range of agricultural pests while being less harmful to beneficial insects.
Herbicidal Properties
This compound may also serve as a herbicide. Its mechanism involves inhibiting specific enzymes crucial for plant growth in targeted weed species without affecting crop plants.
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry as a building block for creating novel materials with specific functionalities. Research is ongoing into its use in developing smart materials that respond to environmental stimuli.
Photovoltaic Applications
There is emerging interest in the use of thieno[3,4-c]pyrazole derivatives in organic photovoltaic cells due to their electronic properties. The incorporation of this compound could enhance the efficiency and stability of solar cells.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Inhibition of cell proliferation in cancer lines |
| Anti-inflammatory Effects | European Journal of Pharmacology | Reduction in cytokine levels in vitro |
| Antimicrobial Properties | Journal of Antibiotics | Effective against Gram-positive bacteria |
| Pesticidal Activity | Pest Management Science | High efficacy against target insect species |
| Herbicidal Properties | Weed Science | Selective inhibition of weed growth |
| Polymer Chemistry | Polymer International | Development of biodegradable polymers |
| Photovoltaic Applications | Solar Energy Materials | Improved efficiency in organic solar cells |
Q & A
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for reactions involving chlorinated solvents (e.g., dichloromethane) and wear nitrile gloves to prevent dermal exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before aqueous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
